1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Vue d'ensemble

Description

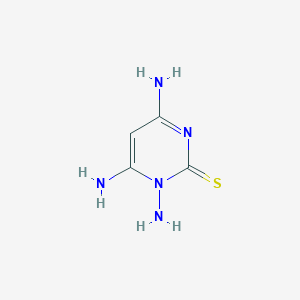

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a chemical compound with the molecular formula C4H7N5S and a molecular weight of 157.2 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes three amino groups and a thione group, making it a valuable molecule in various fields of scientific research and industrial applications .

Mécanisme D'action

Target of Action

It’s known that triaminopyrimidines can be protonated at the c(5) position, which is a general feature of the 2,4,6-triaminopyrimidine system .

Mode of Action

The mode of action of 1,4,6-Triaminopyrimidine-2-thione involves its interaction with its targets. The compound can be protonated at the C(5) position, which is influenced by combined steric and electronic effects . This protonation is a key aspect of its interaction with its targets.

Biochemical Pathways

It’s known that the compound can participate in multicomponent synthetic routes, where it can be incorporated into larger molecular structures .

Result of Action

It’s known that the compound can be incorporated into larger molecular structures, potentially influencing their properties .

Action Environment

It’s known that the compound can participate in reactions under certain conditions, such as the presence of lewis acids .

Analyse Biochimique

Biochemical Properties

In the process of electrochemically induced polymerization, 1,4,6-Triaminopyrimidine-2-thione copolymerizes with melamine to form a molecularly doped poly(triazine imide) (PTI) . This copolymerization is based on the electrolysis of water and evolving radicals during this process .

Cellular Effects

The compound’s role in the formation of PTI suggests it may influence cellular processes related to this material .

Molecular Mechanism

The incorporation of 1,4,6-Triaminopyrimidine-2-thione directly influences the electronic structure of PTI . As a result, a red shift can be observed in UV-vis spectroscopy . This suggests that 1,4,6-Triaminopyrimidine-2-thione may interact with biomolecules in a way that affects their electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione typically involves the reaction of guanidine with thiourea under specific conditions. One common method includes heating guanidine carbonate with thiourea in the presence of a solvent such as ethanol or water. The reaction is usually carried out at elevated temperatures, around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

While the search results do not provide an exhaustive list of applications for "1,4,6-Triamino-1,2-dihydropyrimidine-2-thione," they do offer some insight into the uses of dihydropyrimidines in general, and related compounds, in various scientific and medicinal fields.

Dihydropyrimidines: General Applications

Dihydropyrimidines are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .

Specific Applications and Activities of Dihydropyrimidines

- Antitubercular Activity: Novel dihydropyrimidines have been synthesized and studied as potential antitubercular agents. In one study, certain compounds inhibited Mycobacterium tuberculosis (MTB) with some even outperforming the existing drug INH in in vitro studies .

- Antifilarial Activity: Certain 2-sulfanyl-6-methyl-1,4-dihydropyrimidines have been synthesized and evaluated as antifilarial agents against Brugia malayi. Some compounds showed complete loss of motility of adult worms .

- Antihyperglycaemic Activity: Thiazolyl methoxyphenyl pyrimidine has been evaluated for antihyperglycaemic activity, with some compounds showing potential in glycaemic control .

- Anticonvulsant Activity: Pyrimidine derivatives containing 1,2,4-triazole have been synthesized and evaluated for anticonvulsant activity. Some compounds were found to be potent molecules in this series .

- Antiviral Activity: Triazole-linked trimethoxyphenyl scaffolds have been synthesized and tested for their antiviral activity against HIV-1, with some compounds displaying excellent activity .

- Anticancer Activity: Certain heterocyclic compounds, including benzimidazole heterocycles bearing oxadiazole and triazolo-thiadiazoles cores, have demonstrated anticancer activity .

- Other Applications:

Table of Dihydropyrimidine Activities

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Triamino-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrimidine ring.

2,4,6-Triamino-1,3,5-triazine: Contains a triazine ring and three amino groups.

1,3,5-Triamino-2,4,6-triazine: Another triazine derivative with three amino groups.

Uniqueness

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is unique due to its specific arrangement of amino groups and the presence of a thione group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT) is a heterocyclic compound with significant biological activity. Its structure comprises a pyrimidine ring substituted with amino and thione functional groups, which contribute to its pharmacological properties. This article reviews the biological activities of TADPT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNS

- Molecular Weight : 157.2 g/mol

- CAS Number : 4765-63-3

TADPT exhibits various biological activities attributed to its structural features:

- Antimicrobial Activity : TADPT has shown effectiveness against a range of bacteria and fungi. The presence of amino groups enhances its interaction with microbial cell membranes.

- Antioxidant Properties : The thione group in TADPT is known to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition : TADPT has been identified as an inhibitor of specific enzymes such as ribonucleotide reductase (RNR), which is crucial in DNA synthesis and repair processes.

Antimicrobial Activity

A study highlighted TADPT's potential as an antimicrobial agent. It demonstrated significant inhibition of bacterial growth with an IC value comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.

Antioxidant Activity

TADPT's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that TADPT exhibits strong antioxidant activity, making it a candidate for further studies in oxidative stress-related diseases.

Enzyme Inhibition

In vitro studies have shown that TADPT can inhibit RNR with a binding energy of approximately -19.68 kJ/mol during molecular docking simulations. This inhibition suggests potential applications in cancer therapy, where RNR plays a pivotal role in tumor proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | TADPT demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | In vitro assays indicated TADPT as a potent antioxidant with an IC of 15 µM in DPPH scavenging activity. |

| Study 3 | Molecular docking studies revealed that TADPT binds effectively to the active site of RNR, suggesting its potential as an anticancer agent. |

Research Findings

Recent research has expanded on the biological activities of TADPT:

- Antiviral Properties : Preliminary studies suggest that TADPT may inhibit viral replication through interference with viral polymerases.

- Anti-inflammatory Effects : TADPT has been tested for its ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

1,4,6-triaminopyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWHUODWOZTEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=S)N=C1N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363446 | |

| Record name | 1,4,6-triaminopyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-63-3 | |

| Record name | NSC75235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,6-triaminopyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.